6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid
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Overview
Description
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is a heterocyclic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid typically involves the Niementowski quinazoline synthesis. This method involves the reaction of anthranilic acids with amides to construct the 4-oxo-3,4-dihydroquinazoline ring . The reaction conditions often require high temperatures and can be lengthy and tedious .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis has been explored to enhance the efficiency and sustainability of the process . Microwave irradiation provides a unique, effective, and greener source of energy compared to conventional heating, resulting in the rapid formation of desired compounds .
Chemical Reactions Analysis
Types of Reactions
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various organic solvents . The conditions for these reactions can vary, but they often involve refluxing and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized quinazolinone derivatives .
Scientific Research Applications
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinazolinone structure and exhibit diverse biological activities.
Quinolin-2,4-diones: These compounds are also structurally related and have significant pharmaceutical importance.
Uniqueness
6-nitro-4-oxo-1H-quinazoline-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a variety of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C9H5N3O5 |
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Molecular Weight |
235.15 g/mol |
IUPAC Name |
6-nitro-4-oxo-3H-quinazoline-8-carboxylic acid |
InChI |
InChI=1S/C9H5N3O5/c13-8-5-1-4(12(16)17)2-6(9(14)15)7(5)10-3-11-8/h1-3H,(H,14,15)(H,10,11,13) |
InChI Key |
LFBFLVREWCTKLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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